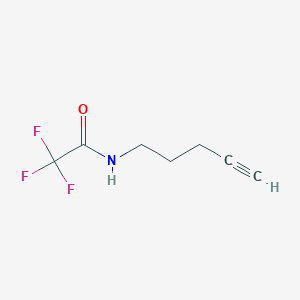
N-(4-pentynyl)-trifluoroacetamide
Cat. No. B8565875
M. Wt: 179.14 g/mol
InChI Key: WUYCUEVVUXDESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05151507
Procedure details


Sodium hydride (60% dispersion in oil, Alfa) was rendered oil-free by thoroughly and rapidly washing with pentane and then vacuum-drying. Oil-free sodium hydride (4.40 g, 0.110 mole, 1.1 eq) was added in about 20 portions over 25 min to a solution of 5-chloropentyne (10.6 mL, 0.100 mole, 1.0 eq), trifluoroacetamide (14.13 g, 0.125 mole, 1.25 eq), and sodium iodide (14.99 g, 0.100 mole, 1.0 eq) in dry dimethylformamide (250 mL, Aldrich). The reaction mixture was stirred at 25° for 4.5 h and at 60° for 21 h. After cooling, the reaction mixture was added to a solution of potassium dihydrogen phosphate (43.5 g, 0.250 mole, 2.0 eq) in water (500 mL). This solution was extracted with pentane (2×500 mL) and ether (3×500 mL). The combined organic layers were washed with water (1×100 mL), dried over magnesium sulfate, and concentrated with a rotary evaporator. Fractional distillation twice through a 20 cm Vigreux column afforded 8.09 g (45%) of 5-trifluoroacetamido-1-pentyne (58) as a colorless, mobile liquid (bp 68-69° at 13 torr.)






Name
potassium dihydrogen phosphate
Quantity
43.5 g
Type
reactant
Reaction Step Three


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[F:9][C:10]([F:15])([F:14])[C:11]([NH2:13])=[O:12].[I-].[Na+].P([O-])(O)(O)=O.[K+]>CN(C)C=O.O>[F:9][C:10]([F:15])([F:14])[C:11]([NH:13][CH2:4][CH2:5][CH2:6][C:7]#[CH:8])=[O:12] |f:0.1,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#C
|
|
Name
|
|
|
Quantity
|
14.13 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)N)(F)F
|
|
Name
|
|
|
Quantity
|
14.99 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
potassium dihydrogen phosphate
|
|
Quantity
|
43.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 25° for 4.5 h and at 60° for 21 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
rapidly washing with pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-drying
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted with pentane (2×500 mL) and ether (3×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated with a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation twice through a 20 cm Vigreux column
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)NCCCC#C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.09 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
